![molecular formula C15H9BrO2 B103703 (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 15482-69-6](/img/structure/B103703.png)
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
“(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” is a unique chemical compound with the linear formula C15H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The compound “(5-bromo-1-benzofuran-2-yl) (4-bromophenyl)methanone 1” was synthesized from the reaction of 2-bromo-1- (4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde with aqueous Na 2 CO 3 and 4-dimethylaminopyridine (DMAP) at 80 °C .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H9BrO2 . It is also represented by the SMILES string BrC1=CC2=C (C=C1)OC (C (C3=CC=CC=C3)=O)=C2 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
The benzofuran ring, a core component of “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, has been associated with potent antibacterial activity . Substituents with halogens, nitro, and hydroxyl groups at the 5- or 6-position of the nucleus have displayed this activity .
Anti-Oxidative Activity
Benzofuran compounds are known for their anti-oxidative activities . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in research related to oxidative stress and related diseases .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Drug Development
Benzofuran derivatives have been utilized as scaffolds for the development of anticancer agents . The compound “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in similar drug development research .
Chemical Synthesis
Benzofuran rings, such as in “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, have been used in the development of novel methods for constructing complex benzofuran derivatives . These methods include a unique free radical cyclization cascade and proton quantum tunneling .
Mechanism of Action
While the specific mechanism of action for “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” is not explicitly stated, benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWZTQBPGMBXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355451 | |
Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone | |
CAS RN |
15482-69-6 | |
Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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